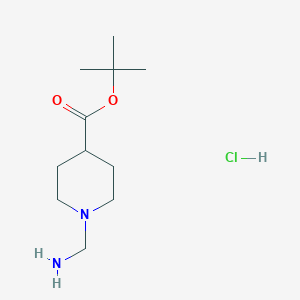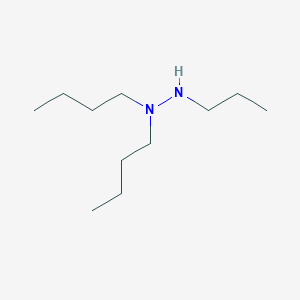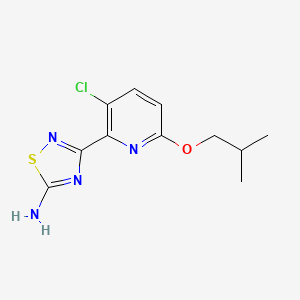
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemical synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-methylpyridine, followed by oxidation to introduce the N-oxide group. The reaction typically requires the use of nitric acid and a suitable oxidizing agent under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and oxidation processes. These processes are optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a platinum catalyst.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Nitric acid, other strong oxidizers.
Major Products Formed
Reduction: 2-Amino-4-methyl-5-nitro-pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-methyl-5-nitro-pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-4-methyl-5-nitro-pyridine 1-oxide involves its interaction with specific molecular targets. The nitro group and N-oxide functional group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and specific application .
類似化合物との比較
Similar Compounds
2-Chloro-4-methyl-5-nitropyridine: Lacks the N-oxide group, making it less reactive in certain contexts.
2-Chloro-5-nitro-4-picoline: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
This functional group allows for unique interactions and transformations that are not possible with similar compounds lacking the N-oxide group .
特性
分子式 |
C6H5ClN2O3 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC名 |
2-chloro-4-methyl-5-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-6(7)8(10)3-5(4)9(11)12/h2-3H,1H3 |
InChIキー |
UPOSBORDHOMNNA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=[N+](C=C1[N+](=O)[O-])[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2,3,4,6,11-Hexahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylic acid](/img/structure/B13943680.png)
![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943692.png)

![[2-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B13943701.png)

![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)

![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)

![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)

